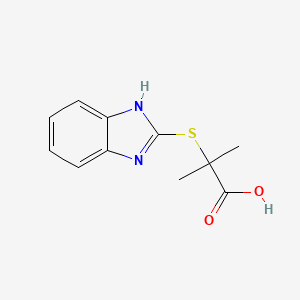
1,10-Phenanthroline-2-carboxaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-2-carboxamide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The presence of the carboxamide group enhances its chelating properties, allowing it to form stronger and more selective complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base. For example, the reaction of 1,10-phenanthroline with ethyl chloroformate in the presence of a base like triethylamine can yield this compound .
Another method involves the palladium-catalyzed oxidative cross-coupling reaction of C(sp2)–H/C(sp3)–H bonds of carboxamides
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, particularly transition metals and lanthanides.
Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., copper(II) sulfate, iron(II) chloride) in aqueous or organic solvents.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Complexation: Metal complexes with enhanced stability and selectivity.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reaction conditions.
Substitution: Derivatives with various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,10-phenanthroline-2-carboxamide primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring and the oxygen atom in the carboxamide group coordinate with metal ions, forming stable complexes . This chelation can modulate the reactivity and availability of metal ions, influencing various biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the carboxamide group, has similar chelating properties but lower selectivity and stability.
1,10-Phenanthroline-2,9-dicarboxamide: Contains two carboxamide groups, offering enhanced chelation and selectivity for certain metal ions.
2,2’-Bipyridine: Another widely used ligand with similar chelating properties but different structural features.
Uniqueness
1,10-Phenanthroline-2-carboxamide is unique due to the presence of the carboxamide group, which enhances its chelating properties and selectivity for metal ions. This makes it particularly valuable in applications requiring high stability and specificity, such as in the separation of actinides and lanthanides .
Propiedades
Número CAS |
16332-24-4 |
|---|---|
Fórmula molecular |
C6H14Cl2N2 |
Peso molecular |
0 |
Sinónimos |
1,10-Phenanthroline-2-carboxaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





